Validated Scaffold for Antileishmanial Lead Development with Documented SAR
1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one serves as the core scaffold for a series of 1,3-disubstituted derivatives evaluated against Leishmania donovani promastigotes [1]. The unsubstituted parent scaffold (this compound) provides the 4-hydroxy-6-methylpyridin-2(1H)-one framework onto which C-3 substitutions are introduced to generate antileishmanial activity. Among synthesized derivatives, compound 3m (N-ethyl substituted) exhibited an IC₅₀ of 55.75 μg/mL against L. donovani promastigotes, demonstrating equipotency with the standard drug amphotericin B (IC₅₀ 50.0 μg/mL) [1]. Critically, SAR analysis revealed that bulky substitutions on the pyridone nitrogen are well-tolerated and enhance binding affinity to the Leishmania donovani topoisomerase 1 (LdTop1) target, while intramolecular hydrogen bonding involving the 4-hydroxy group confers molecular rigidity that contributes to target engagement [1]. In contrast, alternative N-substituted pyridinone scaffolds with different hydroxyl positioning (e.g., 1-ethyl-3-hydroxy-2-methyl-4-pyridinone, CAS 30652-12-1) are primarily documented as iron-chelating agents rather than antileishmanial leads .
| Evidence Dimension | Antileishmanial activity (in vitro promastigote assay) |
|---|---|
| Target Compound Data | Derivative 3m: IC₅₀ = 55.75 μg/mL |
| Comparator Or Baseline | Amphotericin B: IC₅₀ = 50.0 μg/mL |
| Quantified Difference | Equipotent within experimental error (Δ = +5.75 μg/mL) |
| Conditions | L. donovani promastigotes, dose-dependent killing assay |
Why This Matters
The validated antileishmanial SAR demonstrates that this specific scaffold, when derivatized at C-3, produces equipotent activity relative to a clinical standard, providing a procurement justification for medicinal chemistry programs targeting neglected tropical diseases.
- [1] Borkar MR, et al. Identification of potential antileishmanial 1,3-disubstituted-4-hydroxy-6-methylpyridin-2(1H)-ones, in vitro metabolic stability, cytotoxicity and molecular modeling studies. Chem Biol Interact. 2022;351:109758. doi:10.1016/j.cbi.2021.109758. View Source
